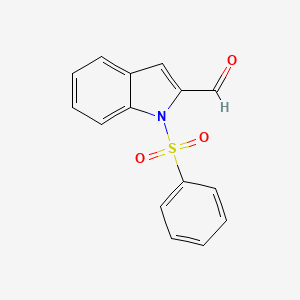

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

概要

説明

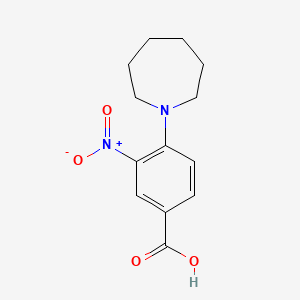

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is a chemical compound that is part of the indole family, characterized by a phenylsulfonyl group attached to the indole core. The indole moiety is a common structure in many natural products and pharmaceuticals, and the introduction of a phenylsulfonyl group can significantly alter its chemical and physical properties.

Synthesis Analysis

The synthesis of indole derivatives, such as 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, can be achieved through various synthetic routes. One approach involves the use of phenylpropiolaldehyde in a 1,3-dipolar cycloaddition with pyridinium ylides to produce indolizine-1-carbaldehydes, which can be further functionalized . Another method includes a multi-step synthesis starting from indole-3-carbaldehyde, which is protected as the N-phenylsulfonyl derivative and then converted through several intermediates to yield 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles . This process demonstrates the versatility of indole derivatives in undergoing various chemical transformations to achieve the desired sulfonated products.

Molecular Structure Analysis

The molecular structure of 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde, a closely related compound, reveals that the sulfonyl-bound phenyl ring forms a significant dihedral angle with the indole ring system, indicating the presence of steric interactions between these groups . This structural feature is likely to be similar in 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Indole derivatives with phenylsulfonyl groups can participate in various chemical reactions. For instance, the N-phenylsulfonyl derivative of 4H-furo[3,4-b]indole, an analogue of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, can undergo a Diels-Alder reaction with benzyne to produce benzo[b]carbazole derivatives . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be derived from aldehydes, act as N-(Boc)-protected nitrones and can react with organometallics to yield N-(Boc)hydroxylamines, showcasing the reactivity of the phenylsulfonyl group in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde are influenced by the presence of the phenylsulfonyl group. The intramolecular hydrogen bonding and π-π interactions observed in related compounds suggest that 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde may exhibit similar intermolecular interactions, which can affect its solubility, melting point, and crystal structure . These properties are crucial for its potential applications in material science and pharmaceutical chemistry.

科学的研究の応用

1. Anti-SARS-CoV-2 and MERS-CoV-2 Therapeutics

- Application Summary : Spirooxindole-based phenylsulfones, which can be synthesized from phenyl vinyl sulfone, substituted isatins, and amines, have been investigated for their anti-coronavirus activity .

- Methods of Application : The spirooxindoles were synthesized by [3 + 2] cycloaddition reactions . The newly synthesized spirooxindoles were assessed individually against the highly pathogenic human coronaviruses .

- Results : The spirooxindoles proved to be highly potent and safer . Compounds 4i and 4d represented the most potent activity against MERS-CoV with IC 50 values of 11 and 23 µM, respectively .

2. Anticancer Evaluation

- Application Summary : 2-(Phenylsulfonyl)-2H-1,2,3-triazole, a compound synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride, has been evaluated for its anticancer properties .

- Methods of Application : The compound was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 3 h .

- Results : The compound exhibited moderate activity against UO-31 renal, SNB-75 central nervous system, HCT-116 colon, and BT-549 breast cancer cell lines, with growth inhibition percentages (GI%) ranging from 10.83% to 17.64% .

3. Nucleophilic Additions to Indoles

- Application Summary : Indole is a π-excessive heterocyclic ring system and, as such, it is more likely to act as a nucleophile than as an electrophile . There are numerous examples of nucleophilic additions and substitutions on indoles .

- Methods of Application : The addition of Grignard reagents to indoles was documented as early as 1962 . The indoline was treated with palladium on carbon at reflux in p-cymene to produce the indole .

- Results : The addition of Grignard reagents to indoles resulted in the formation of the Michael adduct .

4. C–S Bond Functionalization of Sulfones

- Application Summary : Sulfone derivatives are a new class of substrates enabling catalytic C–C and C–X bond construction .

- Methods of Application : The use of (E)-1,2-bis(phenylsulfonyl)ethylene as a radical acceptor has been reported .

- Results : The use of (E)-1,2-bis(phenylsulfonyl)ethylene as a radical acceptor resulted in the vinylsulfonylation of α-amino carboxylic acids .

5. Nucleophilic Additions to Nitroindoles

- Application Summary : Nitroindoles, which can be synthesized from indoles and nitro groups, have been studied for their reactivity towards nucleophilic additions .

- Methods of Application : The addition of Grignard reagents to nitroindoles was studied. For example, in one study, the enolate of diethyl malonate was added to 3-nitro-1-(phenylsulfonyl)indole at C-2 to form the trans-3-nitro-2-substituted indoline .

- Results : The addition of Grignard reagents to nitroindoles resulted in the formation of the Michael adduct .

6. Synthesis of 2,3-Disubstituted Indoles

- Application Summary : The selective C2-lithiation of 3-substituted-1-(phenylsulfonyl)indoles is a common strategy for the synthesis of 2,3-disubstituted indoles .

- Methods of Application : The bases that have been used to prepare 3-alkyl-2-lithio-N-(phenylsulfonyl)indoles include LDA, n-butyllithium, sec-butyllithium, and phenyllithium .

- Results : The selective C2-lithiation of 3-substituted-1-(phenylsulfonyl)indoles resulted in the synthesis of 2,3-disubstituted indoles .

Safety And Hazards

将来の方向性

The future directions for similar compounds have been discussed in several studies . For instance, the use of 1-(phenylsulfonyl)pyrrole to homogenize the distribution of cation composition in perovskite films was proposed, which resulted in devices with a certified steady-state photon-to-electron conversion efficiency of 25.2% and durable stability .

特性

IUPAC Name |

1-(benzenesulfonyl)indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVOBVXBWUGTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379902 | |

| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |

CAS RN |

80360-23-2 | |

| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)